Thioketone

Thioacetones, or thioketones, are a class of organic compounds characterized by the presence of a carbon-sulfur double bond (C=S) and exhibit unique reactivity due to their sulfur-containing group. These functional groups can be found in various applications, ranging from pharmaceuticals to agrochemicals. The structure of thioacetones is analogous to that of ketones but features a sulfur atom instead of an oxygen atom, imparting them with different physical and chemical properties.

Thioacetones are versatile compounds due to their ability to undergo nucleophilic substitution reactions and exhibit enhanced reactivity towards electrophiles compared to their corresponding ketone analogs. They can be synthesized through various methods, including the reaction between a thiol and an acyl halide or carboxylic acid derivative.

In pharmaceutical research, thioacetones are of interest as potential drug candidates due to their ability to form stable thioether linkages, which can modulate biological activity. Additionally, these compounds play crucial roles in synthetic organic chemistry as intermediate building blocks for the synthesis of more complex molecules with diverse functionalities.

Overall, thioketones represent an important class of functionalized organic compounds with a wide array of potential applications across multiple industries.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

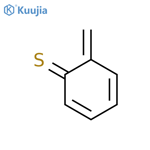

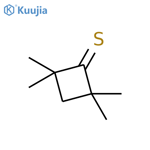

2,4-cyclopentadiene-1-thione | 77825-99-1 | C5H4S |

|

1,3,4,6-tetramethyl-1,6-dihydro-7lambda~4~-[1,2]thiazolo[5,1-e][1,2]thiazole | 52353-57-8 | C9H14N2S |

|

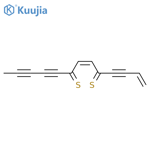

trideca-5,12-diene-2,8,10-triyne-4,7-dithione | 3760-34-7 | C13H8S2 |

|

6-Methylidenecyclohexa-2,4-diene-1-thione | 59130-11-9 | C7H6S |

|

1,6-Tridecadiene-3,9,11-triyne-5,8-dithione; (Z)-form | 1177318-95-4 | C13H8S2 |

|

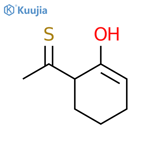

Cyclohexanone,2-(1-thioxoethyl)- | 15578-82-2 | C8H12OS |

|

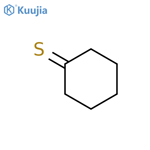

Cyclohexanethione | 2720-41-4 | C6H10S |

|

Cyclobutanethione, 2,2,4,4-tetramethyl- | 64273-93-4 | C8H14S |

|

(1,2)Oxathiolo(2,3-b)(1,2)oxathiole-7-s(IV) | 40159-76-0 | C5H4O2S |

|

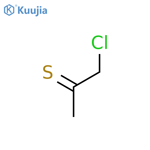

1-Chloropropane-2-thione | 126742-25-4 | C3H5ClS |

Verwandte Literatur

-

Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte